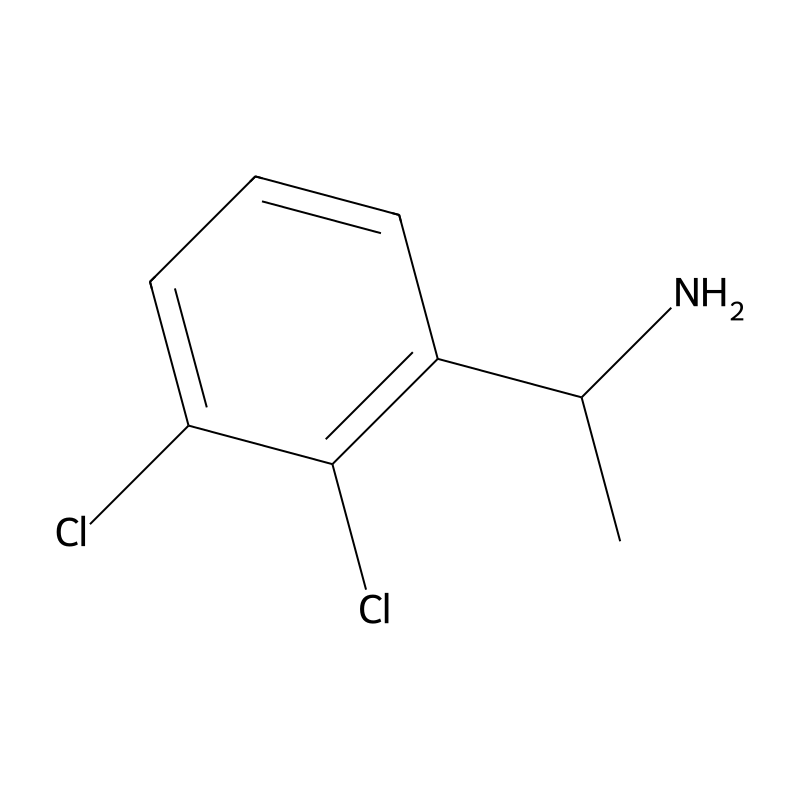

1-(2,3-Dichlorophenyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

1-(2,3-Dichlorophenyl)ethanamine acts as an inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT) []. PNMT plays a crucial role in the production of norepinephrine, a neurotransmitter involved in regulating blood pressure and alertness. By inhibiting PNMT, 1-(2,3-Dichlorophenyl)ethanamine may help lower blood pressure.

1-(2,3-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C₈H₉Cl₂N. It features a dichlorophenyl group attached to an ethanamine moiety, making it a member of the phenylethanolamine class. The compound is notable for its role as an inhibitor of phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of adrenaline. This inhibition can significantly influence various physiological processes, including blood pressure regulation and adrenergic signaling pathways .

- Oxidation: The compound can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.

Major Products from ReactionsReaction Type Major Products Oxidation 2,3-Dichlorobenzaldehyde, 2,3-Dichlorobenzophenone Reduction 2,3-Dichlorophenylethanol, 2,3-Dichlorophenylmethanol Substitution 2,3-Dichloroaniline, 2,3-Dichlorophenol

| Reaction Type | Major Products |

|---|---|

| Oxidation | 2,3-Dichlorobenzaldehyde, 2,3-Dichlorobenzophenone |

| Reduction | 2,3-Dichlorophenylethanol, 2,3-Dichlorophenylmethanol |

| Substitution | 2,3-Dichloroaniline, 2,3-Dichlorophenol |

The biological activity of 1-(2,3-Dichlorophenyl)ethanamine primarily revolves around its role as a phenylethanolamine N-methyltransferase inhibitor. This inhibition can lead to increased levels of norepinephrine and decreased levels of adrenaline. Studies have shown that the compound can effectively lower blood pressure in spontaneously hypertensive rats by modulating adrenergic signaling pathways . It also influences various cellular processes and gene expressions related to adrenergic receptors.

The synthesis of 1-(2,3-Dichlorophenyl)ethanamine can be achieved through several methods:

- Reductive Amination: One common approach involves the reaction of 2,3-dichlorobenzaldehyde with ammonia or an amine under reductive amination conditions. This typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 2,3-dichloronitrobenzene followed by reductive amination is often employed due to its efficiency and scalability .

1-(2,3-Dichlorophenyl)ethanamine has several applications in pharmacology and biochemistry:

- Pharmaceutical Development: Its role as a phenylethanolamine N-methyltransferase inhibitor makes it a candidate for developing medications targeting cardiovascular diseases.

- Research Tool: The compound is used in research settings to study adrenergic signaling pathways and their physiological effects .

Interaction studies involving 1-(2,3-Dichlorophenyl)ethanamine have focused on its effects on adrenergic receptors and other related cellular pathways. These studies reveal how the compound modulates neurotransmitter levels and influences gene expression linked to cardiovascular functions. Its ability to alter blood pressure dynamics makes it a valuable tool for understanding hypertension and related disorders .

Several compounds share structural similarities with 1-(2,3-Dichlorophenyl)ethanamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,4-Dichlorophenyl)ethanamine | Similar dichlorophenyl structure | Different chlorine positioning affects reactivity |

| 1-(3,4-Dichlorophenyl)ethanamine | Another dichlorophenyl variant | Varying pharmacokinetic properties compared to others |

| 1-(2,3-Dichlorophenyl)propanamine | Propanamine instead of ethanamine | Altered chain length may influence biological activity |

Uniqueness

The uniqueness of 1-(2,3-Dichlorophenyl)ethanamine lies in the specific positioning of the chlorine atoms on the phenyl ring. This arrangement significantly influences its chemical reactivity and biological activity compared to analogs like 1-(2,4-dichlorophenyl)ethanamine and 1-(3,4-dichlorophenyl)ethanamine . Each compound's distinct pharmacokinetic and pharmacodynamic properties make them valuable for specific applications within medicinal chemistry.

1-(2,3-Dichlorophenyl)ethanamine represents an important chemical compound with various applications in organic synthesis and pharmaceutical development . This article provides a comprehensive analysis of the synthetic methodologies and optimization strategies for this compound, focusing on nucleophilic substitution routes, reductive amination strategies, catalytic hydrogenation approaches, solvent systems and reaction kinetics, and purification techniques for yield optimization [3].

Nucleophilic Substitution Routes from 2,3-Dichloroaniline Derivatives

Nucleophilic substitution reactions offer viable synthetic routes for 1-(2,3-Dichlorophenyl)ethanamine production starting from 2,3-dichloroaniline derivatives . The primary industrial synthesis typically involves a cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride . This approach leverages the nucleophilic character of the amine group in 2,3-dichloroaniline to facilitate the formation of the ethylamine backbone [17].

A key consideration in these nucleophilic substitution routes is the regioselectivity of the reaction [22]. The presence of two chlorine atoms at positions 2 and 3 of the aniline creates an electron-deficient aromatic system that influences the reactivity patterns during substitution reactions [12]. Research has demonstrated that the electron-withdrawing nature of the chlorine substituents activates specific positions on the aromatic ring for nucleophilic attack [17] [22].

The synthesis of 2,3-dichlorophenylpiperazine, a related compound, has been investigated using microflow technology with 2,3-dichloroaniline as a starting material [20]. This approach employs a setup consisting of an HPLC pump, back pressure regulators, and a heating oil bath, with reaction temperatures reaching up to 300°C [20]. Similar methodologies can be adapted for the synthesis of 1-(2,3-Dichlorophenyl)ethanamine with appropriate modifications to the reaction conditions [17].

| Reactor Material | Volume (ml) | Inner Diameter (μm) | Length (m) | Maximum Pressure (bar) |

|---|---|---|---|---|

| PFA tubing | 1.3 | 500 | 6.7 | 20 |

| Stainless Steel | 1.73 | 500 | 8.8 | 60 |

Table 1: Reactor specifications for nucleophilic substitution reactions using microflow technology [20]

Reductive Amination Strategies for Ethylamine Backbone Formation

Reductive amination represents one of the most efficient and widely used methods for the synthesis of 1-(2,3-Dichlorophenyl)ethanamine [8]. This approach typically involves the reaction of 2,3-dichlorobenzaldehyde with ammonia or an amine under reductive amination conditions . The process occurs through the formation of an imine intermediate, which is subsequently reduced to form the desired ethylamine backbone [8] [18].

The reaction mechanism begins with the nucleophilic addition of nitrogen to the carbonyl carbon of 2,3-dichlorobenzaldehyde, forming a charged intermediate [21]. After a series of proton transfers, a hemiaminal intermediate is formed, which undergoes dehydration to produce an imine [21]. The imine is then reduced to yield 1-(2,3-Dichlorophenyl)ethanamine [8].

Several reducing agents can be employed for the reduction step, including sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), and sodium triacetoxyborohydride (NaBH(OAc)₃) [8]. Among these, sodium cyanoborohydride is often preferred due to its selectivity for reducing imines over aldehydes or ketones, which is particularly advantageous when working with precious samples of aldehyde [8] [25].

The reductive amination can be conducted through direct or indirect approaches [18]. In direct reductive amination, the carbonyl compound, amine, and reducing agent are combined in a one-pot reaction, with reductions occurring sequentially [18]. This method is more efficient but requires careful control of reaction conditions to ensure selectivity [25].

Density functional theory studies have shown that the transition states for the formation and subsequent reduction of imines have lower energies than the reduction of the corresponding aldehydes [25]. This supports the experimental observation that the imine reduction pathway is favored over direct carbonyl reduction in reductive amination protocols [25].

| Reducing Agent | Advantages | Typical Reaction Conditions |

|---|---|---|

| NaBH₃CN | Selective for imines over aldehydes/ketones | pH 4-5, methanol or ethanol solvent |

| NaBH₄ | Inexpensive, readily available | Neutral to basic conditions, various alcohols |

| NaBH(OAc)₃ | Good selectivity, mild conditions | Dichloroethane or THF, room temperature |

Table 2: Common reducing agents used in reductive amination for 1-(2,3-Dichlorophenyl)ethanamine synthesis [8] [25]

Catalytic Hydrogenation Approaches for Intermediate Reduction

Catalytic hydrogenation represents another important approach for the synthesis of 1-(2,3-Dichlorophenyl)ethanamine, particularly for the reduction of intermediate compounds . This method typically employs transition metal catalysts such as palladium on carbon (Pd/C), platinum, or ruthenium under hydrogen gas to achieve the reduction of precursor compounds [16].

The catalytic hydrogenation process can be applied to various intermediates in the synthetic pathway of 1-(2,3-Dichlorophenyl)ethanamine . For instance, the reduction of 2,3-dichlorophenylacetonitrile to the corresponding amine can be achieved through catalytic hydrogenation . Similarly, the reduction of imine intermediates formed during reductive amination can be accomplished using catalytic hydrogenation instead of hydride reducing agents .

Research on catalytic hydrodehalogenation (HDH) of halogenated aromatic compounds has shown that the hydrogenolytic scission reactivity of carbon-halogen bonds follows different trends depending on the catalyst used [6]. With palladium on carbon (Pd/C), the reactivity decreases in the order of C-Br > C-Cl > C-I > C-F, while with Raney nickel catalyst, the order is C-I > C-Br > C-Cl > C-F [6]. This information is crucial when designing catalytic hydrogenation processes for compounds containing chlorine atoms, such as 1-(2,3-Dichlorophenyl)ethanamine [6] [16].

Continuous-flow technology has emerged as an efficient approach for catalytic hydrogenation reactions [16]. Studies on the selective hydrogenation of nitroarenes have demonstrated that the use of additives such as 4-(dimethylamino)pyridine (DMAP) can significantly enhance catalytic activity and product selectivity under mild conditions [16]. Similar strategies could be applied to optimize the catalytic hydrogenation steps in the synthesis of 1-(2,3-Dichlorophenyl)ethanamine [16] .

| Catalyst | Substrate | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5% Pd/C | Nitroarenes | 6 | 25 | THF | >99 |

| Ru/BINAP | Ketones | 50-100 | 60-80 | Methanol | 72 |

| Pd/C with modifier | Imines | 30-50 | 25 | Ethanol | 85-90 |

Table 3: Catalytic hydrogenation conditions for various intermediates relevant to 1-(2,3-Dichlorophenyl)ethanamine synthesis [16]

Solvent Systems and Reaction Kinetics in Industrial Synthesis

The choice of solvent system plays a crucial role in the industrial synthesis of 1-(2,3-Dichlorophenyl)ethanamine, significantly impacting reaction kinetics, yield, and product purity [15]. Different synthetic routes require specific solvent considerations to optimize reaction efficiency and product quality [15] .

For nucleophilic substitution reactions involving 2,3-dichloroaniline derivatives, polar aprotic solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO) are commonly employed due to their ability to dissolve the reactants and facilitate the substitution process [15]. These solvents enhance the nucleophilicity of the attacking species by minimizing hydrogen bonding interactions [15] .

In reductive amination processes, the solvent choice affects both imine formation and the subsequent reduction step [5] [25]. Mildly acidic conditions (pH 4-5) in protic solvents like methanol or ethanol are typically preferred for imine formation [8]. For the reduction step, dichloroethane (DCE) has been identified as an effective solvent for reactions using sodium triacetoxyborohydride as the reducing agent [25].

Solvent effects on reaction kinetics have been extensively studied for various synthetic processes [15]. Comparative studies of reactions conducted in different solvents (DMF, dichloromethane, ethyl acetate, and DMSO) using microwave-assisted organic synthesis have revealed significant variations in reaction profiles and product distributions [15]. These findings highlight the importance of solvent selection in optimizing reaction kinetics for the synthesis of compounds like 1-(2,3-Dichlorophenyl)ethanamine [15] .

For industrial-scale synthesis, considerations beyond reaction efficiency become important, including solvent cost, safety, environmental impact, and ease of recovery . Continuous flow processes often employ different solvent systems compared to batch reactions, with factors such as solubility, viscosity, and thermal stability playing critical roles in process design [16] [20].

| Solvent | Boiling Point (°C) | Dielectric Constant | Application in Synthesis |

|---|---|---|---|

| DMF | 153 | 36.7 | Nucleophilic substitution reactions |

| DMSO | 189 | 46.7 | High-temperature reactions |

| Dichloroethane | 84 | 10.4 | Reductive amination with STAB |

| Methanol | 65 | 32.7 | Catalytic hydrogenation |

| Ethyl Acetate | 77 | 6.0 | Product crystallization |

Table 4: Properties and applications of common solvents used in the synthesis of 1-(2,3-Dichlorophenyl)ethanamine [15] [25]

Purification Techniques and Yield Optimization

Purification of 1-(2,3-Dichlorophenyl)ethanamine represents a critical step in the synthetic process, directly impacting product yield and quality [14]. Various purification techniques can be employed depending on the synthetic route and the nature of impurities present [14] .

Crystallization stands out as one of the most effective purification methods for 1-(2,3-Dichlorophenyl)ethanamine [14]. The compound can be crystallized from appropriate solvent systems, with ethyl acetate being particularly effective due to the limited solubility of the product in this solvent at lower temperatures [15]. Upon cooling of the reaction mixture, the product precipitates as crystals, which can be isolated by filtration and washed with additional solvent to remove impurities [14] [15].

Column chromatography offers another valuable purification approach, especially for smaller-scale syntheses or when dealing with complex mixtures of impurities [14]. Elution with carefully selected solvent systems, such as hexanes/ethyl acetate gradients, can effectively separate 1-(2,3-Dichlorophenyl)ethanamine from reaction by-products and unreacted starting materials [14].

For industrial-scale production, continuous crystallization processes may be employed to enhance efficiency and consistency . These processes often involve careful control of cooling rates and seeding to initiate crystallization at specific points, preventing the formation of undesired polymorphs or amorphous materials [14].

Yield optimization strategies for 1-(2,3-Dichlorophenyl)ethanamine synthesis encompass various approaches across different synthetic routes [14] . For reductive amination processes, optimizing the ratio of reducing agent to substrate can significantly impact yields [5] [9]. Studies have shown that using 2.5 equivalents of sodium cyanoborohydride in the reductive amination of 2,3-dichloro-6-nitrobenzaldehyde results in good yields of the corresponding amine product [9].

In catalytic hydrogenation approaches, catalyst selection and reaction conditions play crucial roles in yield optimization [16] . The use of additives such as DMAP has been shown to enhance both catalytic activity and selectivity in hydrogenation reactions, potentially leading to improved yields of the desired product [16].

| Purification Technique | Advantages | Limitations | Typical Yield Recovery (%) |

|---|---|---|---|

| Crystallization | High purity, scalable | Solvent-dependent, potential losses | 75-90 |

| Column Chromatography | High resolution separation | Labor-intensive, solvent consumption | 70-85 |

| Distillation | Effective for volatile impurities | Thermal decomposition risk | 65-80 |

| Salt Formation | High purity, stable products | Additional processing steps | 80-95 |

Table 5: Comparison of purification techniques for 1-(2,3-Dichlorophenyl)ethanamine [14] [15]

XLogP3

Dates

S-methylation of 2-mercaptopyrazine in rat liver microsomes and cytosol

D H Lee, D H KimPMID: 10548451 DOI: 10.1080/004982599238155

Abstract

1. 2-(Allylthio)pyrazine (2-AP) has been demonstrated to protect the liver against toxicants by inhibiting CYP2E1 activity. Since 2-mercaptopyrazine (2-MP) is presumed to be a metabolite of 2-AP, the experiments were performed to determine whether rat liver microsomal and/or cytosolic preparations could catalyse the S-methylation of 2-MP. 2. It was found that both rat liver microsomes and cytosol could catalyse the S-methylation of 2-MP. The microsomal activity displayed biphasic substrate kinetics, with apparent Km = 8.44+/-2.68 and 417+/-74 microM for the high- and low-affinity activities respectively. The high-affinity activity had an apparent Km for S-adenosyl-L-methionine (Ado-Met) of 3.52 microM. The cytosolic activity also displayed biphasic substrate kinetics, with apparent Km of 3.26+/-0.62 and 91.6+/-23.1 microM for the high- and low-affinity activities respectively. 3. The microsomal S-methylation of 2-MP was inhibited by 2,3-dichloro-alpha-methylbenzylamine (DCMB), SKF-525A and benzylamine, known microsomal thiol methyltransferase (TMT) inhibitors, whereas cytosolic activity was inhibited by anisic acid and 3-chlorobenzoate, which also inhibit cytosolic thiopurine methyltransferase (TPMT). Both activities were inhibited by S-adenosyl-L-homocysteine (Met-Hcy). 4. These results suggest that both TMT and TPMT may be involved in the in vivo methylation of 2-MP.Role of epinephrine stimulation of CNS alpha1-adrenoceptors in motor activity in mice

Eric A Stone, Gary L Grunewald, Yan Lin, Rashedul Ahsan, Helen Rosengarten, H Kenneth Kramer, David QuartermainPMID: 12710017 DOI: 10.1002/syn.10212

Abstract

The role of brain epinephrine (EPI) in the regulation of motor activity and movement in mice was examined. Blockade of EPI synthesis with i.p. 2,3-dichloro-alpha-methylbenzylamine (DCMB) or LY134046 was found to produce marked behavioral inactivity which could be significantly reversed by intraventricular injection of EPI and by three other alpha(1)-adrenoceptor agonists, norepinephrine (NE), 6-fluoronorepinephrine (6FNE), and phenylephrine (PE), as well as by serotonin (5HT). EPI had the largest effect of these agonists and also was the only one that reversed nondrug-induced inactivity of mice in their home cages during the light phase. The effects of EPI were blocked by coinfusion of an alpha(1)-adrenoceptor antagonist (terazosin) but not of an alpha(2)-(atipamezole) or beta(1) (betaxolol)-blocker. The rank order of maximal behavioral responses to EPI, 6FNE, and PE in DCMB-treated mice was the same as the rank order of their maximal stimulation of hydrolysis of phosphatidylinositol at cloned alpha(1B)-adrenoceptors in cell culture. On the basis of the above findings and of the central distributions of adrenergic neurons and alpha(1)-adrenoceptors, the existence of a central EPI-innervated alpha(1)-adrenergic receptor system is postulated which serves to coexcite or enhance signaling in several monoaminergic brain regions involved in movement and motor activity.Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats

M Kuboia, M Atobe, M Nakagawara, T KariyaPMID: 8776741 DOI: 10.1159/000119263

Abstract

This study examines the in vivo effects of 2,3-dichloro-alpha-methylbenzylamine (DCMB), a centrally active phenylethanolamine-N-methyltransferase (PNMT) inhibitor, on alpha 2-adrenoceptors. Sixty-six rats received either DCMB, SKF29661, the peripheral PNMT inhibitor, at a dose of 50 mg/kg or saline intraperitoneally. To examine the functional responses of the alpha 2-adrenoceptors to these drugs, changes in spontaneous locomotor activity, concentration of 3-methoxy-4-hydroxyphenylglycol (MHPG) in dialysates from the hypothalamus, and the influence of clonidine on growth hormone (GH) secretion were investigated. (1) DCMB increased spontaneous motion of the rat. (2) DCMB increased extracellular MHPG concentration in the hypothalamus verified by micro-brain dialysis. (3) Clonidine failed to stimulate GH secretion in DCMB-treated rats. These results suggest that DCMB has an inhibitory action on the alpha 2-adrenoceptor function in vivo.S-methylation of diethyldithiocarbamic acid in rat liver microsomes

J S Lill, D C Mays, J J LipskyPMID: 8905917 DOI: 10.3109/00498259609167420

Abstract

1. Human hepatic thiol methyltransferase (TMT) is a microsomal enzyme known to catalyse the in vitro S-methylation of diethyldithiocarbamic acid (DDC) to form diethyldithiocarbamic acid methyl ester (methyl DDC). In vivo data are needed to investigate further the biotransformation of DDC to methyl DDC. Thus, we have characterized the in vitro conversion of DDC to methyl DDC using rat liver microsomes with the ultimate goal of establishing an animal model. 2. Formation of methyl DDC in rat liver microsomes was confirmed by hplc analysis. 3. Rat liver microsomes catalysed methylation of DDC with low and high Km's of 5 +/- 6 and 260 +/- 80 microM respectively and with corresponding Vmax's of 0.09 +/- 0.05 and 0.59 +/- 0.04 nmol/min/mg protein. 4. Rat liver TMT activity was maximally inhibited by 57 +/- 6% by 1000 microM 2,3-dichloro-alpha-methylbenzylamine (DCMB), whereas human TMT was completely inhibited. The concentration of half maximal inhibition of rat TMT for DCMB was 2 microM. 5. Incomplete inhibition of rat TMT activity by DCMB suggests a possible alternative pathway of methylation.Human liver microsomal thiol methyltransferase: inhibition by arylalkylamines

T A Glauser, E Saks, V M Vasova, R M WeinshilboumPMID: 8212739 DOI: 10.3109/00498259309059403

Abstract

1. Thiol methyltransferase (TMT) is a microsomal enzyme catalyzing the S-methylation of aliphatic sulphydryl drugs and xenobiotics. Studies of the functional significance of S-methylation catalysed by TMT have been hampered by lack of a potent, relatively specific, non-toxic inhibitor of the enzyme. 2. Human hepatic microsomal TMT was inhibited by the arylalkylamine 2,3-dichloro-alpha-methylbenzylamine (DCMB), and by a series of arylalkylamines, as well as the arylamine, aniline. 3. Inhibition kinetic studies with DCMB, benzylamine, aniline, phenylethylamine and phenylethanolamine, five compounds with a wide range of IC50 values, showed 'mixed' inhibition of TMT with respect to the methyl acceptor substrate, 2-mercaptoethanol. Kis and Kii values were, respectively, 1.1 and 0.29 microM for DCMB, 160 microM each for benzylamine, 680 and 370 microM for aniline, 1640 and 1380 microM for phenylethylamine, and 2300 and 1400 microM for phenylethanolamine. Inhibition was at least partially reversible. 4. H.p.l.c. analyses were carried out with the products of enzyme reactions performed in the presence of aniline, benzylamine, and phenylethylamine to ascertain whether these compounds inhibited TMT by acting as methyl acceptors. Results showed that they did not act as methyl acceptor substrates.Effect of adrenaline synthesis inhibition on brain noradrenaline neurons in locus coeruleus

G Engberg, M Elam, T H SvenssonPMID: 7284809 DOI: 10.1016/0006-8993(81)90805-2

Abstract

The functional significance of the morphologically identified adrenaline (A)-mediated input to the noradrenergic nucleus locus coeruleus (LC) was pharmacologically analyzed. By means of single unit recording techniques the LC neurons in the rat brain were studied following administration of SK&F 64139 and DCMB, drugs which are both potent inhibitors of the A-forming enzyme phenylethanolamine-N-methyltransferase (PNMT). SK&F 64139 (1-200 mg/kg i.v.) caused an immediate, dose-dependent and long-lasting increase in firing rate of the LC neurons. The dose-response curve for the LC inhibitory effect of the alpha 2-receptor agonist clonidine was shifted in parallel to the right by pretreatment with SK&F 64139. All the above mentioned effects of SK&F 64139 were mimicked by SK&F 72223, a structurally analogous compound which is reported to lack PNMT inhibitory activity. Consequently, the activation of LC neurons by SK&F 64139 is probably not related to its capacity to inhibit the synthesis of A but rather to some other action of the drug, such as an alpha 2-receptor blocking effect. In contrast to SK&F 64139, the other PNMT inhibitor tested, DCMB (1-60 mg/kg), produced no significant activation of the LC neurons and but little clonidine antagonistic action. Thus, judging from these experiments, DCMB is devoid of significant alpha 2-receptor blocking properties. At the time for maximal brain A depletion after DCMB administration (4-6 h) the average firing rate of randomly encountered LC neurons was unaltered when compared with controls. In contrast, pretreatment with the tyrosine hydroxylase inhibitor alpha-methyl-p-tyrosine methylester, which causes depletion also of brain noradrenaline, significantly increased LC neuronal firing rates. These data indicate that if there exists a physiologically relevant A-mediated input to the LC, this is not of critical importance for the tonic activity of the LC neurons.Effects of phenylethanolamine N-methyltransferase inhibitors on rat brain catecholamine levels and body temperature

N Y Liang, R T Borchardt, J C Choi, R E Tessel, G L GrunewaldPMID: 7178654 DOI:

Abstract

Inhibitors of phenylethanolamine N-methyltransferase (PNMT) were found to reduce hypothalamic and brainstem epinephrine (Epi) content, as well as the body temperature of male Sprague-Dawley rats. In the drug-treated animals, the time course for reduction of body temperature was better correlated with the reduction in brainstem Epi content than with the reduction in hypothalamic Epi content. These results suggest that brainstem Epi neurons may be directly involved in the regulation of body temperature by activating the heat production center or by preventing heat loss.In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. I. Role of cytochrome P450, methyltransferases, flavin monooxygenases, and esterases

Bindhu V Karanam, Cornelis E C A Hop, David Q Liu, Mike Wallace, Dennis Dean, Hiroya Satoh, Masakatsu Komuro, Katsuya Awano, Stella H VincentPMID: 15319344 DOI: 10.1124/dmd.104.000034

Abstract

The metabolism of MK-0767, (+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide, a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor alpha/gamma agonist, was studied in liver microsomes and hepatocytes from humans and rat, dog, and rhesus monkey, to characterize the enzyme(s) involved in its metabolism. The major site of metabolism is the TZD ring, which underwent opening catalyzed by CYP3A4 to give the mercapto derivative, M22. Other metabolites formed in NADPH-fortified liver microsomes included the TZD-5-OH derivative (M24), also catalyzed by CYP3A4, and the O-desmethyl derivative (M28), whose formation was catalyzed by CYP2C9 and CYP2C19. Metabolite profiles from hepatocyte incubations were different from those generated with NADPH-fortified microsomal incubations. In addition to M22, M24, and M28, hepatocytes generated several S-methylated metabolites, including the methyl mercapto (M25), the methyl sulfoxide amide (M16), and the methyl sulfone amide (M20) metabolites. Addition of the methyl donor, S-adenosyl methionine, in addition to NADPH, to microsomal incubations enhanced the turnover and resulted in metabolite profiles similar to those in hepatocyte incubations. Collectively, these results indicated that methyltransferases played a major role in the metabolism of MK-0767. Using enzyme-specific inhibitors, it was concluded that microsomal thiol methyltransferases play a more important role than the cytosolic thiopurine methyltransferase. Baculovirus-expressed human flavin-containing monooxygenase 3, as well as CYP3A4, oxidized M25 to M16, whereas further oxidation of M16 to M20 was catalyzed mainly by CYP3A4. Esterases were involved in the formation of the methyl sulfone carboxylic acids, minor metabolites detected in hepatocytes.Inhibitors of phenylethanolamine-N-methyltransferase. 2. Comparison of nonaromatic analogs of phenylethanolamines, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) and 2,3-dichloro-alpha-methylbenzylamine: effects on rat brain and adrenal catecholamine content and blood pressure

N Y Liang, R E Tessel, G L Grunewald, R T BorchardtPMID: 7131293 DOI:

Abstract

Intraperitoneal injections of the phenylethanolamine N-methyltransferase inhibitors 2-cyclohexyl-2-hydroxyethylamine, 1-aminomethylcycloundecanol, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline and 2,3-dichloro-alpha-methylbenzylamine all lowered blood pressures in spontaneously hypertensive rats. The drugs did not affect the blood pressures of age-paired normotensive Wistar Kyoto rats or did the drugs alter the heart rates of either animal group. All of the phenylethanolamine N-methyltransferase inhibitors tested lowered hypothalamic epinephrine content which in spontaneously hypertensive rats could be correlated with the reduction in blood pressure. These data support the hypothesis that central nervous system epinephrine may play an important role in the regulation of blood pressure and in the genesis and/or maintenance of hypertension. The results also suggest the hypothesis that the blood pressure lowering effects of phenylethanolamine N-methyltransferase inhibitors may be mediated by their effects on hypothalamic epinephrine content.Epinephrine synthesis inhibitors block naloxone-induced LH release

S P Kalra, W R CrowleyPMID: 7117202 DOI: 10.1210/endo-111-4-1403